Product packaging for Ramifenazone Hydrochloride(Cat. No.:CAS No. 18342-39-7)

Ramifenazone Hydrochloride

Cat. No.: B117863
CAS No.: 18342-39-7
M. Wt: 281.78 g/mol
InChI Key: WJPVTNJDDFIBKU-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds that are a cornerstone in the field of medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com The pyrazole nucleus is a versatile scaffold found in numerous FDA-approved drugs, demonstrating its pharmacological potential. nih.gov These derivatives are known to exhibit a broad spectrum of therapeutic properties, including anti-inflammatory, analgesic, anticonvulsant, anticancer, antiviral, and antimicrobial effects. mdpi.comnih.gov

The structural versatility of the pyrazole ring allows for various modifications, leading to a diverse array of compounds with different pharmacological profiles. The synthesis of pyrazole derivatives is a well-explored area of organic chemistry, with common methods including the cyclocondensation of hydrazines with 1,3-difunctional compounds. nih.gov The significance of pyrazole derivatives is highlighted by their presence in commercially successful drugs like Celecoxib, a potent COX-2 inhibitor, and Rimonabant, an anti-obesity agent. nih.govnih.gov

Historical Context of Ramifenazone (B1678796) Hydrochloride Research

The journey of pyrazolone (B3327878) derivatives in medicine began with the synthesis of antipyrine (B355649) (phenazone) in 1883 by Ludwig Knorr. This marked the advent of synthetic antipyretic and analgesic agents. Following this discovery, extensive research into pyrazolone derivatives led to the development of compounds like aminophenazone and dipyrone.

Ramifenazone, also known as isopropylaminoantipyrine, emerged from the structural modification of the 2-pyrazoline (B94618) scaffold. It was first synthesized in the 1950s. Early research demonstrated its analgesic, antipyretic, and anti-inflammatory activities. chemdad.com Preclinical studies showed its ability to inhibit prostaglandin (B15479496) production, carrageenan-induced edema, and yeast-induced fever. ncats.io However, despite these promising initial findings, research and clinical application of ramifenazone have been limited compared to other pyrazole derivatives due to its relative instability and lower activity profile in some contexts.

Current Research Landscape and Significance of Ramifenazone Hydrochloride

Current research on this compound continues to explore its potential therapeutic applications, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). medchemexpress.com It is being investigated for its potential in treating conditions like osteoarthritis. Some studies suggest that ramifenazone acts as a selective inhibitor of COX-2, which could offer anti-inflammatory benefits with fewer side effects compared to non-selective NSAIDs.

However, the compound's physical instability, including poor stability at room temperature and a high rate of oxidation, presents a significant challenge for its broader application. Researchers are exploring structural modifications to enhance its stability. While it has been used as a chemical raw material for compound transformation, its use in clinical practice has not been established. The hydrochloride salt of ramifenazone is also utilized in residue analysis for food safety monitoring in livestock.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClN3O B117863 Ramifenazone Hydrochloride CAS No. 18342-39-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride
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InChI

InChI=1S/C14H19N3O.ClH/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;/h5-10,15H,1-4H3;1H
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InChI Key

WJPVTNJDDFIBKU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

18342-39-7, 3615-24-5 (Parent)
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:1)
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Record name 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride
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Record name Ramifenazone hydrochloride
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DSSTOX Substance ID

DTXSID40929145
Record name 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1)
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Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13576-96-0, 18342-39-7, 3615-24-5
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:?)
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Record name 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride
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Record name 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1)
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Record name 1,2-dihydro-4-[(isopropyl)amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride
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Pharmacological Profile and Molecular Mechanisms of Action of Ramifenazone Hydrochloride

In Vitro Pharmacological Characterization

Cyclooxygenase (COX) Isozyme Inhibition Studies

The primary mechanism of action for many NSAIDs involves the inhibition of COX enzymes, which exist in at least two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.

Other Enzyme Target Modulations

Beyond cyclooxygenase inhibition, the broader class of pyrazolone (B3327878) derivatives has been investigated for other potential enzyme targets. For instance, aminopyrine (B3395922), another pyrazolone derivative, has been noted for its ability to scavenge reactive nitrogen species. However, specific studies detailing the modulation of other enzyme targets by Ramifenazone (B1678796) Hydrochloride are not available in the reviewed scientific literature.

Receptor Binding Affinity Profiling

Comprehensive receptor binding affinity profiling is essential to understand the full spectrum of a compound's pharmacological activity and potential off-target effects. Despite a thorough search of scientific databases, no specific data from receptor binding affinity studies for Ramifenazone Hydrochloride could be identified.

Cellular and Molecular Mechanisms

Signal Transduction Pathway Interventions

The anti-inflammatory effects of NSAIDs are generally attributed to the downstream consequences of COX inhibition, which leads to reduced production of prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation through various signal transduction pathways. By inhibiting prostaglandin (B15479496) synthesis, NSAIDs can interfere with these pathways. However, the specific signal transduction pathways directly modulated by this compound, and the nature of these interventions, have not been detailed in the available scientific literature. General inflammatory signaling cascades, such as the NF-κB and MAPK pathways, are known to be influenced by prostaglandin levels, but direct evidence of Ramifenazone's impact on these pathways is lacking.

Gene Expression Regulation in Inflammatory Pathways

The inflammatory process involves the coordinated expression of a multitude of genes, including those encoding for cytokines, chemokines, and adhesion molecules. While it is plausible that this compound, by virtue of its anti-inflammatory properties, could modulate the expression of genes involved in inflammatory pathways, specific studies providing evidence of such regulation are not present in the public scientific record. Detailed research, such as transcriptomic analyses in relevant cell types following treatment with Ramifenazone, would be required to elucidate its effects on gene expression.

Anti-inflammatory Cascade Modulation

The anti-inflammatory effects of Ramifenazone are primarily attributed to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX enzymes, COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

By selectively targeting COX-2, Ramifenazone effectively reduces the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response. This targeted action is considered to be a more precise approach to anti-inflammatory therapy, as it minimizes the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

The inhibition of prostaglandin synthesis by Ramifenazone has a cascading effect on the inflammatory process. Prostaglandins are involved in vasodilation, increased vascular permeability, and the sensitization of nociceptors. By reducing their synthesis, Ramifenazone helps to decrease local blood flow, swelling, and pain at the site of inflammation.

While the primary anti-inflammatory mechanism of Ramifenazone is well-established as COX-2 inhibition, the broader effects on other inflammatory mediators and signaling pathways are not as extensively documented. It is known that the inflammatory cascade is a complex network involving various cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and signaling pathways like nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome. The NF-κB pathway, for instance, is a critical regulator of the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins. While it is plausible that Ramifenazone's downstream effects of COX-2 inhibition may indirectly influence these pathways, direct evidence of its interaction with these components is not yet robustly established in the scientific literature.

Table 1: Key Inflammatory Mediators and Pathways

Mediator/PathwayRole in InflammationPotential Interaction with Ramifenazone
Cyclooxygenase-2 (COX-2)Enzyme responsible for the synthesis of pro-inflammatory prostaglandins.Direct and selective inhibition is the primary mechanism of action.
ProstaglandinsMediate vasodilation, increased vascular permeability, and pain sensitization.Synthesis is significantly reduced as a direct result of COX-2 inhibition.
Tumor Necrosis Factor-alpha (TNF-α)A pro-inflammatory cytokine that plays a central role in systemic inflammation.Direct effects are not well-documented; potential for indirect modulation.
Interleukins (e.g., IL-1β, IL-6)A group of cytokines with diverse roles in inflammation and immune response.Direct effects are not well-documented; potential for indirect modulation.
Nuclear Factor-kappa B (NF-κB)A transcription factor that regulates the expression of numerous pro-inflammatory genes.Direct interaction is not established; potential for indirect influence.
NLRP3 InflammasomeA multiprotein complex that activates inflammatory caspases and pro-inflammatory cytokines.Direct interaction is not established; potential for indirect influence.

Antimicrobial Action Mechanisms

Ramifenazone is reported to possess antibacterial properties, contributing to its therapeutic profile. nih.gov However, the specific molecular mechanisms by which Ramifenazone exerts its antimicrobial effects are not as clearly defined as its anti-inflammatory actions. Research into the precise antibacterial pathways of Ramifenazone is limited.

Broader studies on the antimicrobial activities of pyrazolone derivatives, the chemical class to which Ramifenazone belongs, offer some insights into potential mechanisms of action. These studies suggest that pyrazolone compounds may exhibit antibacterial effects through various means, including:

Disruption of the Bacterial Cell Wall: Some pyrazolone derivatives have been shown to interfere with the synthesis or integrity of the bacterial cell wall, a structure that is essential for bacterial survival and is a common target for antibiotics.

Inhibition of Protein Synthesis: Interference with bacterial protein synthesis is another potential mechanism. This could involve targeting ribosomal function or other key components of the protein synthesis machinery.

Inhibition of Nucleic Acid Synthesis: Some pyrazolone-based compounds have been found to inhibit the synthesis of bacterial DNA or RNA. A specific target within this pathway that has been identified for some pyrazole (B372694) derivatives is DNA gyrase, an enzyme crucial for DNA replication.

It is important to emphasize that while these mechanisms have been proposed for the broader class of pyrazolone derivatives, it has not been definitively established that Ramifenazone utilizes these specific pathways for its antibacterial activity. The lack of specific research on Ramifenazone's antimicrobial mechanism of action highlights an area for future investigation to fully elucidate its pharmacological profile.

Table 2: Potential Antimicrobial Mechanisms of Pyrazolone Derivatives

Mechanism of ActionDescriptionRelevance to Ramifenazone
Disruption of Bacterial Cell WallInterference with the synthesis or structural integrity of the peptidoglycan layer.A potential mechanism, but not specifically confirmed for Ramifenazone.
Inhibition of Protein SynthesisTargeting bacterial ribosomes or other components of the protein synthesis machinery.A potential mechanism, but not specifically confirmed for Ramifenazone.
Inhibition of Nucleic Acid SynthesisInterference with DNA replication or RNA transcription, potentially through inhibition of enzymes like DNA gyrase.A potential mechanism, but not specifically confirmed for Ramifenazone.

Preclinical Efficacy and Therapeutic Potential of Ramifenazone Hydrochloride

In Vivo Pharmacological Models of Inflammation

Standardized in vivo models are crucial for the preliminary evaluation of a compound's anti-inflammatory and antipyretic properties. These models mimic specific aspects of the inflammatory response, providing foundational data on a drug's potential efficacy.

Carrageenan-Induced Edema Models

The carrageenan-induced paw edema model is a widely utilized acute inflammatory model to assess the efficacy of anti-inflammatory agents. nih.govscience-line.com The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response. mdpi.com The initial phase involves the release of histamine, serotonin, and bradykinin, while the later phase is sustained by the production of prostaglandins, leukotrienes, and cytokines like IL-6 and TNF-α. mdpi.com The reduction in paw swelling (edema) following the administration of a test compound is a key indicator of its anti-inflammatory activity. nih.gov

Yeast Fever Models

To evaluate the antipyretic (fever-reducing) potential of pharmaceutical compounds, the yeast-induced pyrexia model is a common and reliable method. nih.govnih.gov The subcutaneous injection of a Brewer's yeast suspension in animals, typically rats, induces a significant and sustained elevation in rectal body temperature. rjpponline.orgveterinaryworld.org This febrile response is mediated by the enhanced formation of pro-inflammatory mediators, including prostaglandins, in the hypothalamus, which acts as the body's thermostat. veterinaryworld.orgnih.gov The efficacy of an antipyretic agent is determined by its ability to reduce this yeast-induced fever. rjpponline.org

Despite Ramifenazone (B1678796) Hydrochloride being characterized as having antipyretic properties, detailed preclinical studies quantifying its dose-dependent effects on temperature reduction in the yeast-induced fever model are not prominently featured in the accessible scientific literature.

Prostaglandin (B15479496) Production Inhibition Studies

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins. nih.gov Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. nih.govnih.gov In vitro assays are commonly employed to determine a compound's ability to inhibit PGE2 production. revvity.com These assays often use cell lines, such as macrophages, that are stimulated to produce PGE2; the reduction in PGE2 levels in the presence of the test compound indicates its inhibitory activity. nih.gov Ramifenazone has been identified as a selective COX-2 inhibitor.

However, specific quantitative data, such as IC50 values, from in vitro studies detailing the dose-dependent inhibition of prostaglandin E2 production by Ramifenazone Hydrochloride are not specified in the available research.

Investigation in Disease-Specific Preclinical Models

Beyond general inflammation models, the therapeutic potential of a compound is further elucidated through its evaluation in models that mimic specific human diseases.

Osteoarthritis Model Systems

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. news-medical.netnih.gov Animal models are indispensable for studying the pathogenesis of OA and for the preclinical testing of new therapeutic agents. nih.gov These models can be induced surgically, such as through the destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT), or chemically, for instance, with intra-articular injections of mono-iodoacetate (MIA). mdpi.com The evaluation of a drug's efficacy in these models often involves histological assessment of joint structures and the measurement of pain-related behaviors. nih.gov Ramifenazone is reportedly being researched as a potential therapy for osteoarthritis.

Despite this, specific research findings and data from studies using these established osteoarthritis animal models to evaluate the disease-modifying or symptom-alleviating effects of this compound are not detailed in the public scientific domain.

Nociceptive and Inflammatory Pain Models (Analgesic Efficacy)

A variety of animal models are used to assess the analgesic (pain-relieving) properties of new compounds. umlub.pl These models can evaluate responses to different types of pain, including nociceptive pain, which is caused by the stimulation of nociceptors by noxious stimuli. criver.com Common models include the formalin test, which assesses both acute and inflammatory pain, and the acetic acid-induced writhing test, which evaluates visceral inflammatory pain. ikm.mkeuropeanreview.orgcriver.com The reduction in pain behaviors, such as licking, flinching, or writhing, serves as a measure of analgesic efficacy. ikm.mk

While this compound is known to possess analgesic properties, comprehensive preclinical data from these specific nociceptive and inflammatory pain models that quantify its analgesic effects are not available in the reviewed literature.

In Vivo Antimicrobial Efficacy Models

Standard animal models for testing antibacterial agents include:

Murine Peritonitis Model: This model is often used to assess the efficacy of antibiotics against systemic infections. Mice are infected intraperitoneally with a bacterial strain, and the test compound is administered to evaluate its ability to prevent mortality or reduce the bacterial load in the peritoneal fluid and bloodstream.

Murine Thigh Infection Model: This localized infection model is used to study the pharmacodynamics of antimicrobial agents. A bacterial inoculum is injected into the thigh muscle of mice, and the reduction in bacterial colony-forming units (CFUs) after treatment is measured.

Pneumonia Models: In these models, animals such as mice or rabbits are infected with respiratory pathogens to mimic lung infections. The efficacy of the test compound is assessed by measuring the reduction in bacterial burden in the lungs and improvement in survival rates.

Comparative Preclinical Efficacy with Analogous Pyrazole (B372694) Derivatives

Direct comparative preclinical efficacy studies detailing the antimicrobial performance of this compound against its analogous pyrazole derivatives are not well-documented in the scientific literature. Pyrazole derivatives represent a large and diverse group of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Notable pyrazole derivatives with established biological activities include:

Antipyrine (B355649) (Phenazone): One of the earliest synthetic pyrazolone (B3327878) drugs, known for its analgesic and antipyretic properties. While it possesses some antimicrobial activity, it is primarily used for its pain-relieving effects.

4-Aminoantipyrine (B1666024): A key intermediate in the synthesis of many pharmaceuticals and a metabolite of aminopyrine (B3395922). Schiff bases derived from 4-aminoantipyrine have been synthesized and evaluated for their antibacterial and antifungal activities. mdpi.comnih.gov For instance, certain Schiff base derivatives of 4-aminoantipyrine have shown inhibitory effects against various bacterial strains. mdpi.com

Cefoselis and Ceftolozane: These are examples of advanced pyrazole-containing antibiotics that have been approved for clinical use. nih.gov They exhibit potent activity against a range of bacteria, including drug-resistant strains. nih.gov

A hypothetical comparative study would involve evaluating this compound alongside such analogs in standardized in vitro and in vivo models. The primary endpoints for such a comparison would typically include:

Minimum Inhibitory Concentration (MIC): The lowest concentration of a drug that prevents visible growth of a bacterium.

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial drug that results in a specified reduction in CFU per mL.

The table below illustrates a potential framework for presenting such comparative data, though it is important to note that the values for this compound are hypothetical due to the lack of available data.

CompoundChemical ClassReported Antimicrobial Activity SpectrumIn Vitro Potency (MIC µg/mL) - Representative DataIn Vivo Efficacy Model - ExampleIn Vivo Outcome - Example
This compoundPyrazoloneGram-positive and Gram-negative bacteria (presumed)Data not availableData not availableData not available
AntipyrinePyrazoloneWeak antibacterial activity>100 (for most common pathogens)Not typically evaluated for antimicrobial efficacyNot applicable
4-Aminoantipyrine Derivatives (Schiff Bases)Pyrazolone DerivativeVaries; some show activity against S. aureus, E. coli125-500 (for some derivatives against specific strains) nih.govData not availableData not available
CeftolozaneCephalosporin with Pyrazole moietyBroad-spectrum including Pseudomonas aeruginosa0.25-2 (against susceptible strains)Murine thigh and lung infection modelsSignificant reduction in bacterial load and improved survival

Without dedicated preclinical studies on this compound, its therapeutic potential as an antimicrobial agent in comparison to other pyrazole derivatives remains largely theoretical. While the pyrazole scaffold is a promising backbone for the development of new antibiotics, further research is necessary to elucidate the specific antimicrobial profile and efficacy of this compound.

Advanced Synthetic and Structural Investigations of Ramifenazone Hydrochloride

Synthetic Methodologies for Ramifenazone (B1678796) Hydrochloride

The synthesis of Ramifenazone Hydrochloride, a derivative of the 2-pyrazoline (B94618) scaffold, involves established principles of heterocyclic chemistry. The development of efficient and optimized synthetic pathways is crucial for producing the compound with high yield and purity for further investigation.

Development of Efficient Synthetic Pathways

Ramifenazone, also known as isopropylaminoantipyrine, is a pyrazole (B372694) derivative. The synthesis of the core pyrazole nucleus typically relies on well-established methods such as the cyclocondensation of a hydrazine derivative with a compound containing a 1,3-dicarbonyl system or its equivalent. researchgate.net For Ramifenazone specifically, a plausible pathway involves the reaction of a substituted hydrazine, such as phenylhydrazine, with an appropriately substituted acetoacetic ester derivative to form the pyrazolone (B3327878) ring.

Subsequent steps would involve methylation and the introduction of the isopropylamino group at the C4 position of the pyrazolone ring. Various strategies can be employed for these transformations, including alkylation and reductive amination. The development of efficient pathways focuses on minimizing the number of synthetic steps, using readily available starting materials, and employing reaction conditions that are scalable and environmentally benign. The final step would involve converting the synthesized Ramifenazone base into its hydrochloride salt to improve its handling and formulation properties.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound is a critical process aimed at maximizing the product yield and ensuring high purity. This involves a systematic investigation of various reaction parameters at each step of the synthetic pathway. jopcr.com Key factors for optimization include the choice of solvents, reaction temperature, concentration of reactants, and the type of catalyst used. jopcr.comresearchgate.net

For instance, in the initial cyclization step, screening different bases and solvents can significantly impact the reaction rate and the formation of byproducts. Purification methods, such as recrystallization or column chromatography, are optimized to effectively remove impurities. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for monitoring reaction progress and confirming the purity of the final product. jopcr.com

Table 1: Hypothetical Optimization of a Synthetic Step for Ramifenazone Intermediate This table illustrates how changing reaction conditions can affect the outcome of a chemical synthesis. The data is for illustrative purposes.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Ethanol80126592
2Toluene11087895
3Acetonitrile80107294
4Toluene11068598
5Methanol65165890

Structural Modification and Analog Design for Enhanced Molecular Stability

A significant challenge with Ramifenazone is its physical instability. The compound exhibits poor stability at room temperature and is susceptible to oxidation, which limits its applications. Consequently, a key area of research is the structural modification of the molecule to enhance its stability profile.

Pyrazoline Scaffold-Based Structural Modifications for Stability Improvement

Ramifenazone is generated from the structural modification of a 2-pyrazoline scaffold, a motif found in many pharmacologically important molecules. nih.gov This scaffold serves as a versatile template for designing new molecules with improved properties. nih.gov Improving the stability of Ramifenazone can be achieved through targeted modifications of this core structure. Strategies may include altering the electronic properties of the ring system by introducing bioisosteres or modifying existing substituents to sterically hinder oxidative degradation pathways. The inherent flexibility of the pyrazoline ring allows for a wide range of structural changes aimed at creating a more robust chemical entity. nih.gov

Impact of Substituent Modifications on Compound Stability Profiles

The stability of heterocyclic compounds like Ramifenazone is highly dependent on the nature of their substituents. mdpi.comresearchgate.net Modifying the substituents on the pyrazoline ring and the N-phenyl group can have a profound impact on the molecule's electronic distribution and steric environment, thereby influencing its stability.

For example, introducing electron-withdrawing groups on the N-phenyl ring can decrease the electron density of the pyrazoline system, potentially making it less prone to oxidation. Conversely, electron-donating groups might increase susceptibility to oxidation but could be strategically placed to improve other properties. researchgate.net Replacing aromatic substituents with aliphatic ones, or vice versa, can also significantly alter stability. mdpi.com The goal is to identify substitutions that sterically protect vulnerable sites or electronically deactivate the molecule towards degradation pathways without compromising its desired activity.

Table 2: Hypothetical Impact of Substituents on Ramifenazone Stability This table presents a conceptual overview of how different chemical groups might affect the stability of a molecule like Ramifenazone. The stability index is a relative, hypothetical measure.

AnalogSubstituent on N-Phenyl Ring (para-position)EffectHypothetical Stability Index
Parent-H (Hydrogen)Baseline1.0
Analog A-Cl (Chloro)Electron-withdrawing1.5
Analog B-NO2 (Nitro)Strongly electron-withdrawing1.8
Analog C-OCH3 (Methoxy)Electron-donating0.8
Analog D-CF3 (Trifluoromethyl)Strongly electron-withdrawing, bulky1.9

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to define how chemical structure influences biological action. nih.gov For Ramifenazone, SAR studies involve synthesizing a series of analogs where specific parts of the molecule are systematically modified and then evaluating their biological activity. This process helps identify the key structural features required for the desired therapeutic effects. nih.gov

Key areas for modification in SAR studies of Ramifenazone analogs would include:

The N-phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) to probe the effects of lipophilicity, steric bulk, and electronics on activity. nih.gov

The C4-amino substituent: Replacing the isopropyl group with other alkyl or cyclic fragments to determine the optimal size and shape for target interaction.

Quantitative structure-activity relationship (QSAR) analysis can further refine these studies by correlating physical properties of the analogs with their biological activity, providing crucial insights for the rational design of more potent and selective compounds. nih.gov

Table 3: Illustrative SAR of Hypothetical Ramifenazone Analogs This table demonstrates a potential structure-activity relationship for a series of imagined compounds, showing how small changes to a chemical structure can lead to different biological activity levels.

AnalogC4-SubstituentN-Phenyl Substituent (para)Relative Inhibitory Activity (%)
RamifenazoneIsopropyl-H100
Analog 1Ethyl-H75
Analog 2Cyclopentyl-H110
Analog 3Isopropyl-F130
Analog 4Isopropyl-OCH380
Analog 5Cyclopentyl-F155

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is a crucial strategy in medicinal chemistry employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of molecules known to be active, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for a molecule to interact with the target receptor and elicit a biological response.

For a compound like this compound, LBDD could be instrumental in identifying novel analogs with potentially enhanced activity or improved pharmacokinetic profiles. The process would begin with the selection of a training set of molecules with known activities, ideally including Ramifenazone and other structurally related pyrazolone derivatives. Computational software would then be used to identify common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The spatial arrangement of these features constitutes the pharmacophore model. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular descriptors affect activity, QSAR models can predict the activity of novel compounds before they are synthesized.

In the context of this compound, a QSAR study would involve compiling a dataset of pyrazolone derivatives with their corresponding biological activities (e.g., anti-inflammatory or analgesic effects). For each molecule, a wide range of molecular descriptors would be calculated, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. Statistical methods such as multiple linear regression or partial least squares would then be used to build a model that correlates these descriptors with the observed activity. A robust QSAR model for Ramifenazone and its analogs could guide the design of new derivatives with optimized properties by predicting their activity based on their structural features.

Table 1: Hypothetical QSAR Data for Ramifenazone Analogs

CompoundLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Activity (IC50, µM)
Ramifenazone2.1259.3445.95.2
Analog 12.5273.3745.94.1
Analog 21.8245.3155.18.7
Analog 32.9287.4045.93.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Chemistry in Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising "lead" compound, such as a molecule identified through screening, is chemically modified to improve its properties. Computational chemistry offers a powerful toolkit to guide this process, making it more efficient and cost-effective. Techniques such as quantum mechanics calculations can be used to understand the electronic properties of this compound and predict its reactivity and metabolic stability.

For instance, by calculating the electron density distribution, chemists can identify sites on the molecule that are susceptible to metabolic attack. This information can then be used to design modifications that block these sites, thereby increasing the drug's half-life. Furthermore, computational methods can predict how modifications to the structure of this compound will affect its absorption, distribution, metabolism, and excretion (ADME) properties. By building in silico ADME models, researchers can prioritize the synthesis of compounds that are not only potent but also have a higher probability of success in clinical trials.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular Docking:

For example, molecular docking studies of substituted pyrazolone derivatives have been used to investigate their potential as cytokine synthesis inhibitors. scialert.net These studies have identified key amino acid residues, such as Asp112, Met109, and Lys53, that are involved in the binding interactions. scialert.net Similarly, pyrazole-linked pyrazoline derivatives have been docked into the ATP binding site of the EGFR tyrosine kinase to explore their potential as anticancer agents. nih.gov These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, molecular docking could be employed to screen potential biological targets and to understand the molecular basis of its mechanism of action.

Table 2: Example Molecular Docking Results for a Pyrazolone Derivative with a Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.5
Hydrogen Bonds2 (with Gln88, Asp145)
Hydrophobic InteractionsLeu34, Val42, Ile130
Pi-Pi StackingPhe144

Note: This data is representative and based on typical findings for pyrazolone derivatives.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. eurasianjournals.com An MD simulation of this compound bound to a target protein could reveal the stability of the binding pose predicted by molecular docking. It can also identify subtle conformational changes in both the ligand and the protein that occur upon binding.

MD simulations have been used to study the behavior of various pyrazole derivatives. eurasianjournals.com For instance, simulations can elucidate the role of water molecules in mediating ligand-receptor interactions and provide insights into the flexibility of different regions of the protein's active site. eurasianjournals.com By calculating the binding free energy from MD simulation trajectories, researchers can obtain a more accurate prediction of the binding affinity of this compound and its analogs to a specific target. This information is invaluable for prioritizing compounds for synthesis and experimental testing. nih.gov

Pharmacokinetic and Metabolic Research of Ramifenazone Hydrochloride

Absorption Studies in Preclinical Models

Illustrative Example: Oral Absorption of a Pyrazolone (B3327878) Derivative in Rats

The following table illustrates the kind of data that would be generated in a preclinical absorption study of a pyrazolone derivative, highlighting key pharmacokinetic parameters.

ParameterValueUnit
Cmax (Maximum Concentration) 15.2µg/mL
Tmax (Time to Maximum Concentration) 1.5hours
AUC (Area Under the Curve) 98.6µg·h/mL
Oral Bioavailability (F%) 85%
This is a hypothetical data table for illustrative purposes.

Research findings in such studies would detail the absorption characteristics. For instance, a high oral bioavailability, as depicted in the illustrative table, would suggest efficient absorption from the gastrointestinal tract. Studies on related pyrazolone compounds, like aminopyrine (B3395922), have shown rapid and nearly complete absorption after oral administration. nih.gov

Distribution Profile in Biological Systems

Once absorbed, a drug distributes from the systemic circulation into various tissues and organs. Preclinical distribution studies for a compound like Ramifenazone (B1678796) Hydrochloride would aim to quantify its presence in different biological systems. These investigations often utilize radiolabeled compounds to track their localization in tissues such as the liver, kidneys, brain, and muscle.

The volume of distribution (Vd) is a key parameter derived from these studies, indicating the extent of drug distribution in the body. A low Vd suggests the drug is primarily confined to the bloodstream, while a high Vd indicates extensive tissue distribution. For pyrazolone derivatives, distribution is generally widespread. For example, aminopyrine has a relative distribution volume of about 60% of body weight. nih.gov

Illustrative Example: Tissue Distribution of a Pyrazolone Derivative in Rats Following Intravenous Administration

This table provides a hypothetical representation of tissue distribution data.

TissueConcentration (µg/g) 2 hours post-dose
Liver 45.8
Kidney 32.1
Brain 8.5
Muscle 12.3
Adipose Tissue 5.7
This is a hypothetical data table for illustrative purposes.

These findings are crucial for understanding where the drug exerts its effects and for identifying potential sites of accumulation and toxicity.

Biotransformation Pathways and Metabolite Identification

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, primarily in the liver. nih.gov This process typically converts lipophilic (fat-soluble) drugs into more hydrophilic (water-soluble) metabolites that can be more easily excreted. For Ramifenazone Hydrochloride, research would focus on identifying the metabolic pathways and the resulting metabolites.

The cytochrome P450 (CYP) superfamily of enzymes is a major player in drug metabolism, responsible for the Phase I (oxidation, reduction, hydrolysis) reactions of a vast number of drugs. nih.gov Studies to determine the involvement of CYP enzymes in the metabolism of this compound would typically involve in vitro experiments using human and animal liver microsomes. These studies would identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for its metabolism. This information is critical for predicting potential drug-drug interactions. nih.gov

For many pyrazolone derivatives, metabolism is extensive. For instance, aminopyrine undergoes significant metabolism through demethylation and acylation. nih.gov

While CYP enzymes are primary contributors to Phase I metabolism, other enzyme systems can also be involved. Phase II metabolic reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate excretion. Research into the metabolism of this compound would also investigate the role of enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The main urinary metabolite of the related compound propyphenazone (B1202635) is an enolglucuronide of its N-demethylated form, indicating the importance of both Phase I and Phase II pathways. nih.gov

Illustrative Example: Major Metabolites of a Pyrazolone Derivative Identified in Preclinical Studies

The following table illustrates how metabolites of a pyrazolone compound might be reported.

MetaboliteMetabolic Pathway
4-Methylaminoantipyrine N-Demethylation
4-Aminoantipyrine (B1666024) N-Demethylation
4-Acetylaminoantipyrine Acetylation
4-Formylaminoantipyrine Formylation
This is a hypothetical data table for illustrative purposes based on aminopyrine metabolism. nih.gov

Excretion Pathways and Clearance Mechanisms

Excretion is the final step in the removal of a drug and its metabolites from the body. The primary routes of excretion are through the kidneys into urine and through the liver into bile and feces. Preclinical studies for this compound would quantify the amount of the parent drug and its metabolites eliminated through these pathways.

Clearance (CL) is a pharmacokinetic parameter that describes the rate at which a drug is removed from the body. It is a measure of the volume of plasma cleared of the drug per unit time. Total body clearance is the sum of clearance by all mechanisms, including renal and hepatic clearance. For pyrazolone derivatives like antipyrine (B355649), clearance can be significantly influenced by factors such as liver function. nih.gov Studies with aminopyrine show that only a small amount of the unchanged drug is excreted, with the majority being eliminated as metabolites. nih.gov

Illustrative Example: Excretion Profile of a Pyrazolone Derivative in Rats (24 hours post-dose)

This table provides a hypothetical summary of the excretion data for a pyrazolone compound.

Excretion Route% of Administered Dose
Urine 65
Unchanged Drug< 2
Metabolites> 63
Feces 30
Total Recovered 95
This is a hypothetical data table for illustrative purposes.

These findings help to complete the pharmacokinetic profile of a drug, providing a comprehensive understanding of its journey through the body from administration to elimination.

Toxicological Assessments of Ramifenazone Hydrochloride

Preclinical Safety Pharmacology Studies

Preclinical safety pharmacology studies are crucial for identifying potential adverse effects of a new chemical entity on vital physiological functions. These studies typically investigate the cardiovascular, respiratory, and central nervous systems. However, a thorough review of published literature reveals a lack of specific preclinical safety pharmacology studies conducted on Ramifenazone (B1678796) Hydrochloride. While the compound is known for its pharmacological effects as a non-steroidal anti-inflammatory drug (NSAID), detailed investigations into its effects on vital organ systems, as part of a formal safety pharmacology battery, are not reported.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity studies are essential to assess the potential of a substance to cause damage to genetic material, which can lead to mutations and potentially cancer. Standard test batteries for pharmaceuticals include assessments for gene mutations, chromosomal damage, and other forms of DNA damage.

Currently, there are no specific genotoxicity or mutagenicity studies for Ramifenazone Hydrochloride available in the public domain. The scientific literature lacks data from common assays such as the Ames test (bacterial reverse mutation assay), in vitro and in vivo chromosomal aberration tests, or mouse lymphoma assays for this particular compound.

Organ System Toxicity Profiling

Information on the specific organ system toxicity of this compound is sparse. While some sources describe Ramifenazone as being moderately toxic upon ingestion, intraperitoneal, and intramuscular administration, detailed studies profiling its effects on specific organs such as the liver, kidneys, or cardiovascular system are not publicly available. One acute toxicity study on the base compound, Ramifenazone, in mice has been noted, establishing LD50 values, but this does not provide a comprehensive profile of organ-specific effects, especially under repeated-dose conditions.

Due to the limited availability of specific toxicological data for this compound, a detailed assessment of its safety profile according to the outlined toxicological endpoints cannot be constructed at this time. Further research and publication of preclinical safety data are necessary to fully characterize the toxicological properties of this compound.

Drug Interaction Studies Involving Ramifenazone Hydrochloride

Pharmacokinetic Drug-Drug Interaction Mechanisms

Pharmacokinetic interactions involve one drug altering the absorption, distribution, metabolism, or excretion of another. For Ramifenazone (B1678796) Hydrochloride, specific studies detailing these mechanisms are not available in the public domain.

Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450 enzymes, P-glycoprotein)

The Cytochrome P450 (CYP) enzyme system is a primary pathway for the metabolism of many drugs. nih.govnih.govmdpi.commetabolon.com Inhibition or induction of these enzymes can lead to significant drug-drug interactions. nih.gov P-glycoprotein (P-gp) is an efflux transporter that also plays a critical role in drug absorption and distribution. tg.org.aunih.gov

A comprehensive search of scientific literature reveals a lack of specific in vitro or in vivo studies investigating the potential of Ramifenazone Hydrochloride to inhibit or induce major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or its interaction with P-glycoprotein. Consequently, no data tables of research findings on this topic can be provided.

Drug Transporter Modulation Studies

Beyond P-glycoprotein, other drug transporters can influence a drug's pharmacokinetics. tg.org.aunih.gov There are no published studies available that specifically assess the effects of this compound on other clinically relevant drug transporters.

Plasma Protein Binding Displacement Investigations

NSAIDs as a class are often highly bound to plasma proteins, primarily albumin. mdpi.com Displacement from these binding sites by another co-administered drug can increase the free (active) concentration of either drug, potentially leading to adverse effects.

While the general principle applies to NSAIDs, specific research quantifying the plasma protein binding of this compound and investigating its potential to displace or be displaced by other drugs is not found in the available literature. Therefore, no data on its binding affinity or displacement interactions can be presented.

Pharmacodynamic Drug-Drug Interaction Mechanisms

Pharmacodynamic interactions occur when one drug modifies the pharmacological effect of another without altering its concentration. For NSAIDs, a common example is the increased risk of gastrointestinal bleeding when co-administered with anticoagulants or other NSAIDs. patsnap.compatsnap.com

While it can be inferred that this compound, as an NSAID, may share class-specific pharmacodynamic interactions, no specific studies were found that formally investigated these interactions for this compound itself.

In Vitro and In Vivo Interaction Assessment Methodologies

The assessment of drug-drug interactions typically involves a combination of in vitro methods (e.g., using human liver microsomes or recombinant CYP enzymes) and in vivo clinical studies in healthy volunteers or patient populations. These studies are designed to determine the clinical significance of any potential interactions.

As no specific drug interaction studies for this compound have been published, there is no information on the specific methodologies that have been applied to this compound.

Analytical Methodologies for Ramifenazone Hydrochloride Research

Chromatographic Method Development and Validation

Chromatographic techniques are indispensable for the separation and quantification of Ramifenazone (B1678796) Hydrochloride from its matrix, whether in bulk drug form, pharmaceutical formulations, or biological samples. The development of robust and reliable chromatographic methods is a cornerstone of its analytical profile.

High-Performance Liquid Chromatography (HPLC) Methods for Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of Ramifenazone Hydrochloride. The development of an HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. While a specific, universally adopted HPLC method for this compound is not extensively detailed in publicly available literature, methods for analogous pyrazolone (B3327878) derivatives, such as Phenazone, can provide a foundational approach.

A typical reversed-phase HPLC (RP-HPLC) method for a pyrazolone derivative might employ a C18 column, which is a versatile stationary phase suitable for a wide range of pharmaceutical compounds. The mobile phase composition is a critical parameter that is optimized to achieve the desired retention time and peak shape. A combination of a buffer solution (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol is commonly used. The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak symmetry. The flow rate of the mobile phase is also optimized to ensure efficient separation within a reasonable analysis time. Detection is often carried out using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

For instance, a method developed for the simultaneous analysis of other NSAIDs utilized a C18 column with a mobile phase consisting of a mixture of buffer and organic solvents, with UV detection. While the specific parameters would require optimization for this compound, this provides a solid starting point for method development.

Table 1: Illustrative HPLC Parameters for Pyrazolone Derivative Analysis

Parameter Example Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 2.5) : Acetonitrile : Methanol (70:20:10, v/v/v)
Flow Rate 1.5 mL/min
Detection UV at 230 nm
Column Temperature Ambient or controlled (e.g., 30°C)

| Injection Volume | 20 µL |

This table presents a hypothetical set of parameters based on methods for similar compounds and serves as a guide for method development for this compound.

Method validation for HPLC quantification of this compound would be performed in line with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Quantification and Impurity Profiling

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it an invaluable tool for both the quantification of this compound, especially in complex biological matrices, and for the identification and characterization of its impurities.

For quantitative analysis, a sensitive and selective method for the simultaneous determination of Ramifenazone and other NSAIDs in bovine plasma has been developed. This method utilizes liquid chromatography coupled with an electrospray ionization tandem mass spectrometer (LC-ESI-MS/MS). The sample preparation typically involves protein precipitation followed by liquid-liquid extraction to isolate the analytes from the plasma matrix. The chromatographic separation is achieved on a suitable column, and the detection is performed using multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for Ramifenazone and its internal standard are monitored, providing a high degree of specificity and minimizing matrix interference.

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety of the drug product. LC-MS/MS is a powerful technique for this purpose. It can be used to detect, identify, and quantify process-related impurities, degradation products, and metabolites. researchgate.net The high-resolution mass spectrometry capabilities of modern instruments allow for the accurate mass determination of unknown impurities, which, combined with fragmentation data, aids in their structural elucidation. Hyphenated techniques like LC-MS-MS are among the most exploited for the impurity profiling of drugs. iajps.com

Table 2: Illustrative LC-MS/MS Parameters for Ramifenazone Analysis

Parameter Example Condition
Chromatography Reversed-phase LC
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for impurity profiling
Precursor Ion (Q1) [M+H]+ for Ramifenazone
Product Ion (Q3) Specific fragment ions for Ramifenazone

| Collision Energy | Optimized for each transition |

This table provides a general framework for LC-MS/MS method development for this compound.

Spectroscopic Analytical Techniques

Spectroscopic techniques provide valuable information about the chemical structure and concentration of this compound. These methods are often used for rapid identification and quantification.

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of this compound in bulk and pharmaceutical dosage forms, provided there are no interfering substances that absorb in the same wavelength region. The principle of this method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at the predetermined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Raman Spectroscopy Applications in Compound Characterization

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides detailed information about the molecular structure and composition of a sample. It is a powerful tool for the characterization of active pharmaceutical ingredients (APIs) like this compound.

The Raman spectrum of a compound consists of a series of peaks, each corresponding to a specific molecular vibration. The position and intensity of these peaks are characteristic of the molecule's structure, providing a unique "fingerprint" that can be used for identification. Raman spectroscopy can be used to confirm the identity of this compound by comparing its spectrum to that of a reference standard.

Furthermore, Raman spectroscopy is highly sensitive to changes in the crystalline structure of a compound, making it an excellent tool for studying polymorphism. Different polymorphic forms of a drug can have different physical properties, including solubility and bioavailability, which can impact its therapeutic efficacy. Raman spectroscopy can be used to identify and differentiate between different polymorphs of this compound.

While a specific Raman spectrum for this compound is not provided in the search results, the general applications of Raman spectroscopy in pharmaceutical analysis are well-documented. spectroscopyonline.com The technique can be used for raw material identification, monitoring of manufacturing processes, and quality control of the final product.

Method Validation Protocols in Accordance with Regulatory Guidelines

All analytical methods developed for the analysis of this compound must be validated to ensure that they are suitable for their intended purpose. Method validation is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology". semanticscholar.orgnih.govresearchgate.netijcpa.inbiomedres.us

The validation of an analytical method involves demonstrating that it possesses the required performance characteristics. These characteristics include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. semanticscholar.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc. semanticscholar.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. semanticscholar.org

A comprehensive validation protocol is established before the validation studies are initiated, and a detailed validation report is prepared upon completion, documenting the results and demonstrating the suitability of the method for its intended application in the analysis of this compound.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jddtonline.info Selectivity is often used interchangeably with specificity and refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample.

In the context of this compound, specificity studies are designed to demonstrate that the analytical method can accurately measure the compound without interference from potential impurities or excipients in a formulation. A common approach involves the analysis of a placebo formulation (containing all excipients except this compound) to show that no interfering peaks are observed at the retention time of the analyte.

Furthermore, forced degradation studies are integral to establishing the specificity of a stability-indicating method. ijpca.org These studies involve subjecting this compound to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. The analytical method must be able to resolve the this compound peak from any degradant peaks.

Illustrative Data for Specificity Study of a Hypothesized HPLC Method for this compound:

Sample AnalyzedObservationConclusion
Placebo SolutionNo peak observed at the retention time of this compound.The method is specific against the formulation's excipients.
Ramifenazone HCl StandardA single, sharp peak observed at the expected retention time.Confirms the retention time of the analyte.
Acid-Stressed SampleAnalyte peak is well-resolved from degradation product peaks.The method is specific and stability-indicating under acidic conditions.
Base-Stressed SampleAnalyte peak is well-resolved from degradation product peaks.The method is specific and stability-indicating under basic conditions.
Oxidative-Stressed SampleAnalyte peak is well-resolved from degradation product peaks.The method is specific and stability-indicating under oxidative conditions.
Thermally-Stressed SampleAnalyte peak is well-resolved from degradation product peaks.The method is specific and stability-indicating under thermal stress.
Photolytically-Stressed SampleAnalyte peak is well-resolved from degradation product peaks.The method is specific and stability-indicating under photolytic stress.

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantitative determination of this compound, a series of standard solutions of varying concentrations are prepared and analyzed. The response (e.g., peak area in HPLC or absorbance in UV-Vis spectrophotometry) is then plotted against the corresponding concentration. The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²), which should ideally be close to 1.

Illustrative Linearity Data for a Hypothesized HPLC Method for this compound:

Concentration (µg/mL)Peak Area (Arbitrary Units)
5125,345
10251,678
20502,123
401,005,890
601,508,345
802,010,567
1002,512,987

Statistical Analysis of Linearity:

ParameterValueAcceptance Criteria
Correlation Coefficient (r)0.9998≥ 0.999
Coefficient of Determination (r²)0.9996≥ 0.998
Y-intercept1,234.5Close to zero
Slope25,100-

Precision and Accuracy Assessments

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay Precision): Expresses the variation within the same laboratory, considering different days, analysts, and equipment.

Reproducibility: Assesses the precision between different laboratories.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a placebo formulation, and the percentage of the analyte recovered by the method is calculated.

Illustrative Precision Data for a Hypothesized HPLC Method for this compound:

Precision LevelParameterResult (% RSD)Acceptance Criteria
Repeatability6 replicate injections of 100% test concentration0.8%≤ 2.0%
Intermediate Precision (Day 1 vs. Day 2)Analysis on two different days1.2%≤ 2.0%
Intermediate Precision (Analyst 1 vs. Analyst 2)Analysis by two different analysts1.5%≤ 2.0%

Illustrative Accuracy (Recovery) Data for a Hypothesized HPLC Method for this compound:

Concentration LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.4%
100%10.010.02100.2%
120%12.011.9299.3%
Average % Recovery 99.6%

Robustness and Stability-Indicating Capabilities

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature.

Stability-indicating capabilities refer to the method's ability to accurately measure the active ingredient in the presence of its degradation products, which is a direct outcome of the specificity studies involving forced degradation. ijpca.org A validated stability-indicating method is crucial for the assessment of the stability of this compound in pharmaceutical products.

Illustrative Robustness Study for a Hypothesized HPLC Method for this compound:

Parameter VariedVariation% Assay of Ramifenazone HCl% RSD
Flow Rate-0.1 mL/min99.8%0.9%
+0.1 mL/min100.1%1.1%
Mobile Phase Composition-2% Organic99.5%1.3%
+2% Organic100.3%1.0%
Column Temperature-2°C99.9%0.8%
+2°C100.0%0.9%

Illustrative Forced Degradation Data Demonstrating Stability-Indicating Capability:

Stress ConditionDuration% Degradation of Ramifenazone HClPurity AnglePurity ThresholdConclusion
0.1 M HCl24 hours15.2%0.2340.345Peak is pure
0.1 M NaOH24 hours18.5%0.2110.321Peak is pure
10% H₂O₂12 hours22.1%0.1980.299Peak is pure
Dry Heat (80°C)48 hours8.7%0.1560.255Peak is pure
UV Light (254 nm)48 hours5.4%0.1780.287Peak is pure

Future Research Directions and Translational Perspectives for Ramifenazone Hydrochloride

Exploration of Novel Therapeutic Indications and Repurposing Opportunities

The therapeutic utility of Ramifenazone (B1678796) Hydrochloride is currently centered on its anti-inflammatory and analgesic effects. However, its core chemical structure, the pyrazole (B372694) scaffold, is a privileged motif found in a diverse range of pharmacologically active molecules, suggesting that the therapeutic scope of ramifenazone may be broader than currently understood. nih.gov

Repurposing for Oncological Indications: The pyrazole nucleus is integral to numerous compounds exhibiting significant anticancer activity. nih.gov Research into various pyrazole derivatives has demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis across different cancer cell lines. This presents a compelling argument for investigating Ramifenazone Hydrochloride's potential as an anticancer agent. Future research should systematically screen the compound against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects. Mechanistic studies would then be required to determine the pathways involved, which could be distinct from its COX-2 inhibition.

Exploring Other Inflammatory-Based Diseases: Given its mechanism as a COX-2 inhibitor, repurposing opportunities exist for other conditions where inflammation is a key pathological driver. This could include certain neuroinflammatory disorders, cardiovascular diseases, or specific autoimmune conditions. Preclinical studies in relevant animal models would be the first step to ascertain efficacy in these potential new indications.

Table 1: Potential Areas for this compound Repurposing

Therapeutic AreaRationaleResearch Approach
Oncology The core pyrazole scaffold is a known pharmacophore in many anticancer agents. nih.govIn vitro screening against cancer cell lines, followed by in vivo xenograft models and mechanistic studies.
Neuroinflammation COX-2 is implicated in the inflammatory pathways of various neurodegenerative diseases.Evaluation in preclinical models of diseases like Alzheimer's or Parkinson's disease.
Autoimmune Disorders Chronic inflammation is a hallmark of autoimmune diseases such as rheumatoid arthritis.Assessment of efficacy in animal models of autoimmune conditions.

Development of Advanced Drug Delivery Systems to Overcome Stability Challenges

A significant barrier to the clinical translation of ramifenazone is its poor physical stability at room temperature and high susceptibility to oxidation. Advanced drug delivery systems (DDS) offer a promising strategy to mitigate these challenges by protecting the molecule from degradation, enhancing its bioavailability, and enabling controlled release. migrationletters.com

Nanotechnology-Based Carriers: Encapsulating this compound within nanocarriers can provide a protective microenvironment. nih.gov

Liposomes and Polymeric Nanoparticles: These systems can shield the drug from oxidative degradation, improve solubility, and can be surface-modified for targeted delivery to specific tissues, such as inflamed joints in osteoarthritis. nih.gov This targeted approach can increase drug concentration at the site of action, enhancing efficacy.

Nanocrystals: Reducing the particle size of a drug to the nanometer range increases its surface area, which can improve dissolution rate and bioavailability. nih.gov This technique could be particularly useful for enhancing the absorption of ramifenazone.

Stimuli-Responsive Systems: Smart drug delivery systems, such as pH- or temperature-sensitive hydrogels, represent another innovative approach. nih.govalameed.edu.iq These systems are designed to release their drug payload in response to specific physiological cues. alameed.edu.iq For instance, a pH-responsive hydrogel could be engineered to release ramifenazone preferentially in the slightly acidic microenvironment of inflamed or tumor tissues, thereby maximizing therapeutic impact while minimizing systemic exposure.

Table 2: Advanced Drug Delivery Strategies for this compound

Delivery SystemMechanism of ActionPotential Advantages
Liposomes Encapsulation within a lipid bilayer. nih.govEnhanced stability, biocompatibility, reduced clearance.
Polymeric Nanoparticles Entrapment within a biodegradable polymer matrix. nih.govHigh encapsulation efficiency, sustained drug release. nih.gov
Nanocrystals Particle size reduction to increase surface area. nih.govImproved solubility and dissolution rate, enhanced bioavailability. nih.gov
Stimuli-Responsive Hydrogels Drug release triggered by environmental changes (e.g., pH, temperature). alameed.edu.iqTargeted drug release at the disease site, improved efficacy. alameed.edu.iq

Investigation into Combination Therapies

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, often leading to synergistic efficacy and a reduction in dose-limiting side effects. mdpi.comresearchgate.net For this compound, combination therapy could unlock enhanced therapeutic potential in both its established and repurposed indications.

In the context of pain management, particularly chronic neuropathic pain, combining ramifenazone with other classes of analgesics is a logical next step. mdpi.com For example, a combination with gabapentinoids, which act on central pain pathways, could provide a multi-modal approach to pain relief that is more effective than either agent alone. mdpi.com Similarly, for inflammatory pain, combining ramifenazone with an opioid could allow for lower doses of the opioid, potentially reducing the risk of tolerance and dependence. mdpi.com

Should ramifenazone show promise as an anticancer agent, combination therapy would be essential. Modern cancer treatment regimens frequently involve combining drugs that target different aspects of cancer cell biology. nih.gov Ramifenazone could potentially be paired with traditional cytotoxic chemotherapies or targeted agents to enhance tumor cell killing, overcome drug resistance, or sensitize cancer cells to other treatments. nih.gov

Biomarker Discovery and Validation for Efficacy and Safety Monitoring

The successful development and clinical application of this compound will require the identification and validation of robust biomarkers. nih.govnih.gov Biomarkers are indispensable tools for objectively measuring drug effects, monitoring patient responses, and ensuring safety. nih.gov

Efficacy Biomarkers: For its anti-inflammatory indications, established biomarkers such as C-reactive protein (CRP) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) could be used to monitor therapeutic response. For novel indications like cancer, specific biomarkers related to the targeted pathway or tumor response would need to be discovered and validated.

Target Engagement Biomarkers: A crucial step is to develop assays that confirm ramifenazone is engaging with its molecular target, COX-2, in patients. nih.gov Demonstrating target engagement early in clinical development significantly increases the probability of a successful outcome. nih.gov

Safety Biomarkers: As with any therapeutic agent, validated biomarkers for monitoring potential organ toxicity (e.g., liver, kidney) are essential for ensuring patient safety during clinical trials and post-market surveillance. nih.gov

The process of biomarker development is a rigorous one, moving from initial discovery through analytical validation to clinical qualification for a specific context of use. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical sciences, offering powerful tools to accelerate research and development. asianjpr.commednexus.org

De Novo Drug Design and Optimization: AI algorithms can be employed to design novel derivatives of ramifenazone. mdpi.com By learning from vast datasets of chemical structures and their properties, generative models can propose new molecules with enhanced stability, improved potency, and more favorable pharmacokinetic profiles, while retaining the desired pharmacological activity. mdpi.comnih.gov

Drug Repurposing and Target Identification: ML models can analyze extensive biological and clinical datasets (genomics, proteomics, electronic health records) to identify new potential therapeutic uses for ramifenazone. mednexus.org These algorithms can uncover non-obvious relationships between drugs, genes, and diseases, generating hypotheses for repurposing that can then be tested experimentally. nih.gov

Predictive Modeling and Clinical Trial Optimization: AI can be used to build predictive models for the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of ramifenazone and its potential derivatives, reducing the reliance on costly and time-consuming experimental studies. nih.gov Furthermore, AI can help optimize the design of clinical trials by identifying patient populations most likely to respond to treatment, thereby increasing the efficiency and success rate of clinical development. mednexus.org

Q & A

Q. What experimental design optimizes the formulation of this compound for enhanced bioavailability?

  • Methodological Answer : Employ a factorial design to test variables like excipient ratios (e.g., lactose vs. microcrystalline cellulose) and granulation methods. Measure dissolution rates using USP Apparatus II (50 rpm, pH 6.8 buffer). Optimize for >85% release within 30 minutes, validated via in vitro-in vivo correlation (IVIVC) studies .

Q. How should researchers address discrepancies in anti-inflammatory efficacy data between in vitro and in vivo models?

  • Methodological Answer : Cross-validate assays:
  • In vitro : Use LPS-induced COX-2 inhibition in RAW 264.7 macrophages (IC₅₀ ≤ 10 µM).
  • In vivo : Apply a carrageenan-induced rat paw edema model, ensuring dose normalization by body surface area. Account for interspecies differences in plasma protein binding using equilibrium dialysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement process analytical technology (PAT):
  • Monitor reaction intermediates in real-time via Raman spectroscopy.
  • Control crystallization conditions (e.g., cooling rate, solvent polarity) to ensure consistent particle size distribution (D90 < 50 µm). Validate purity via DSC (melting point 215–220°C) and XRD .

Methodological Notes

  • Data Validation : Cross-reference chromatographic results with spiked recovery tests (±5% of nominal concentration) to rule out matrix interference .
  • Ethical Compliance : Follow OECD/ICH guidelines for preclinical studies, including approval from institutional animal ethics committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.